LEI105

Description

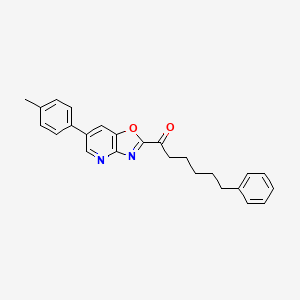

Structure

2D Structure

3D Structure

Properties

CAS No. |

1800327-36-9 |

|---|---|

Molecular Formula |

384.48 |

Molecular Weight |

0.0 |

IUPAC Name |

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one |

InChI |

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3 |

InChI Key |

XDHONXIOZAUYDB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LEI105; LEI-105; LEI 105; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of LEI105: A Technical Guide to a Selective Diacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of LEI105, a potent and highly selective reversible inhibitor of diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). Developed as a chemical probe for studying the endocannabinoid system, this compound has become an invaluable tool for elucidating the role of 2-arachidonoylglycerol (2-AG) signaling in various physiological and pathophysiological processes. This document details the quantitative inhibitory data, experimental protocols for its characterization, and the signaling pathway in which it acts.

Introduction to this compound

This compound is an α-ketoheterocycle compound identified through a structure-guided approach and comparative chemoproteomics.[1] It was developed to be a significant improvement over its predecessor, LEI104, exhibiting a 40-fold increase in potency for human DAGL-α.[2] As a dual inhibitor of DAGL-α and DAGL-β, the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-AG, this compound allows for the acute and temporal modulation of 2-AG levels in a manner not possible with genetic knockout models.[1] Its high selectivity over other enzymes in the endocannabinoid metabolic pathway, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), as well as the cannabinoid CB1 receptor, makes it a precise tool for studying DAGL-specific functions.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and its precursor, LEI104, has been quantified across several assay formats. The data below is summarized from the primary literature to facilitate comparison.

| Compound | Target | Assay Type | pIC₅₀ | IC₅₀ (nM) | Source |

| This compound | Human DAGL-α | Colorimetric (p-NPB) | 8.5 ± 0.06 | ~3 | [1] |

| This compound | Human DAGL-α | Competitive ABPP | 7.9 ± 0.08 | 13 | [2] |

| This compound | Mouse DAGL-α | Competitive ABPP (MB064) | 7.5 ± 0.07 | 32 | [1] |

| This compound | Human DAGL-α | Radiometric ([¹⁴C]OAG) | 6.6 | ~250 | [2] |

| LEI104 | Human DAGL-α | Colorimetric (p-NPB) | 7.4 ± 0.05 | ~40 | [1] |

| LEI104 | Human DAGL-α | Competitive ABPP | 6.3 ± 0.1 | 501 | [2] |

Selectivity Profile of this compound: this compound has been demonstrated to be highly selective for DAGLs. At concentrations effective for DAGL inhibition, it does not significantly affect the activity of other key enzymes in the endocannabinoid system, including:

-

Abhydrolase domain-containing protein 6 (ABHD6)

-

Abhydrolase domain-containing protein 12 (ABHD12)

-

Monoacylglycerol lipase (MAGL)

-

Fatty acid amide hydrolase (FAAH)

Furthermore, this compound shows no appreciable affinity for the cannabinoid CB₁ receptor.[1]

Synthesis of this compound

The synthesis of this compound is based on the general procedure for the formation of α-keto-oxazolopyridines. The detailed protocol is available in the supporting information of the primary publication by Baggelaar et al. (2015). A generalized workflow is presented below.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Detailed protocols are provided below.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to determine the potency and selectivity of an inhibitor in a complex biological sample, such as a brain membrane proteome.

Caption: Workflow for competitive activity-based protein profiling.

Protocol:

-

Proteome Preparation: Mouse brain membrane proteome is prepared by homogenization and ultracentrifugation.

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Probe Labeling: A tailor-made activity-based probe for DAGL-α, such as the fluorescently tagged MB064, is added to each sample and incubated for another 30 minutes at 37°C.

-

SDS-PAGE: The reactions are quenched with Laemmli buffer, and the proteins are separated by molecular weight using SDS-PAGE.

-

Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes.

-

Data Analysis: The fluorescence intensity of the band corresponding to DAGL-α is quantified. The reduction in intensity in the presence of this compound is used to calculate the IC₅₀ value.

Colorimetric DAGL-α Activity Assay

This is a higher-throughput assay that uses a surrogate substrate to measure enzyme activity.

Protocol:

-

Enzyme and Inhibitor Preparation: Recombinant human DAGL-α is incubated with varying concentrations of this compound or vehicle.

-

Substrate Addition: The colorimetric substrate, p-nitrophenylbutyrate (p-NPB), is added to initiate the reaction.

-

Measurement: The hydrolysis of p-NPB by DAGL-α releases p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm over time using a plate reader.

-

Data Analysis: The rate of p-nitrophenol production is calculated, and the inhibition by this compound is used to determine the IC₅₀ value.

Targeted Lipidomics

This method quantifies the effect of this compound on the levels of endogenous lipids in a cellular context.

Protocol:

-

Cell Culture and Treatment: Neuro2A cells, which express DAGLs, are treated with different concentrations of this compound or vehicle for a defined period.

-

Lipid Extraction: Lipids are extracted from the cells using a suitable organic solvent system (e.g., a modified Bligh-Dyer extraction).

-

LC-MS/MS Analysis: The levels of 2-AG and anandamide (AEA) in the lipid extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of deuterated internal standards.

-

Data Analysis: The concentration-dependent reduction of 2-AG levels by this compound is determined, while AEA levels are monitored to confirm selectivity.[1]

Signaling Pathway

This compound acts within the endocannabinoid signaling pathway, a crucial neuromodulatory system. DAGL-α is a key enzyme in this pathway, responsible for the on-demand synthesis of 2-AG in postsynaptic neurons.

Caption: this compound inhibits DAGL-α, blocking 2-AG synthesis.

Upon stimulation of a postsynaptic neuron, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) to produce diacylglycerol (DAG). DAGL-α then hydrolyzes DAG to synthesize 2-AG.[3] As a lipophilic molecule, 2-AG is released from the postsynaptic terminal and travels retrogradely across the synapse to activate presynaptic cannabinoid CB₁ receptors. This activation leads to the suppression of neurotransmitter release, thereby modulating synaptic strength.[3] By inhibiting DAGL-α, this compound blocks the production of 2-AG, thus preventing this retrograde signaling cascade.[1]

Conclusion

This compound is a well-characterized and highly selective chemical tool that has significantly advanced the study of the endocannabinoid system. Its reversible nature and high potency make it suitable for a wide range of applications, from in vitro biochemical assays to ex vivo tissue preparations and in vivo studies. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their investigations into the complex roles of 2-AG signaling in health and disease.

References

LEI105: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent, selective, and reversible inhibitor of diacylglycerol lipases (DAGL), specifically DAGL-α and DAGL-β.[1][2] These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery.[1][3] By inhibiting DAGL, this compound effectively reduces the levels of 2-AG, thereby modulating the endocannabinoid system.[1] This technical guide provides an in-depth overview of the biological targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Biological Targets of this compound

The primary biological targets of this compound are the serine hydrolases, diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β).

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against its primary targets has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Target | Assay Type | Parameter | Value | Reference |

| Human DAGL-α | Radiometric Assay | pIC50 | 7.9 ± 0.08 | [1] |

| Human DAGL-α | Radiometric Assay | IC50 | 13 nM | [1] |

| Mouse Brain DAGL-α | Competitive ABPP | pIC50 | 7.5 ± 0.07 | [1] |

| Mouse Brain DAGL-α | Competitive ABPP | IC50 | 32 nM | [1] |

| Human DAGL-β | Cellular Assay | pIC50 | 7.3 ± 0.07 | [4] |

Signaling Pathways Modulated by this compound

This compound's mechanism of action is centered on the reduction of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. The decrease in 2-AG levels modulates the downstream signaling cascades initiated by these receptors, most notably the retrograde signaling pathway at synapses.

2-AG Mediated Retrograde Signaling

In the central nervous system, 2-AG acts as a retrograde messenger. It is synthesized in the postsynaptic neuron in response to neuronal activity and travels backward across the synapse to bind to presynaptic CB1 receptors. This activation of CB1 receptors leads to a reduction in neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE). This compound, by lowering 2-AG levels, can attenuate this retrograde signaling.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is utilized to assess the selectivity and target engagement of inhibitors in a complex proteome.

Methodology:

-

Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Probe Labeling: A broad-spectrum or tailored activity-based probe (e.g., a fluorophosphonate-based probe for serine hydrolases or a specific probe for DAGL) is added to the mixture and incubated for a defined period. This probe covalently labels the active site of enzymes that are not blocked by the inhibitor.

-

SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.

-

Data Analysis: The fluorescence intensity of the bands corresponding to the target enzymes is quantified. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates target engagement. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid receptor 1 signaling in cardiovascular regulating nuclei in the brainstem: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of LEI105: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEI105 is a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a reversible inhibitor, this compound presents a valuable chemical tool for the acute and temporal investigation of the endocannabinoid system's function in neuronal cells. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity, and the methodologies used for its assessment.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and their metabolic enzymes, is a critical regulator of numerous physiological processes. 2-Arachidonoylglycerol (2-AG) is a key endocannabinoid that modulates synaptic transmission and inflammation. The synthesis of 2-AG is primarily catalyzed by two isoforms of diacylglycerol lipase, DAGL-α and DAGL-β. The development of selective inhibitors for these enzymes is crucial for understanding the therapeutic potential of targeting 2-AG signaling. This compound has been identified as a highly selective and reversible inhibitor of DAGL, making it an invaluable tool for pharmacological research.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against diacylglycerol lipase alpha (DAGL-α) and diacylglycerol lipase beta (DAGL-β) has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) values are summarized below.

| Target | Assay Type | IC50 (nM) | pIC50 | Reference |

| DAGL-α | Competitive Activity-Based Protein Profiling (ABPP) | 32 | 7.5 ± 0.07 | [1] |

| DAGL-α | Glycerol-Based Natural Substrate Assay | 13 | 7.9 ± 0.08 | [1] |

| DAGL-β | Competitive Activity-Based Protein Profiling (ABPP) | ~32 | Not Reported | [1] |

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples. This method relies on the competition between an inhibitor of interest (this compound) and a broad-spectrum, activity-based probe that covalently labels the active site of a class of enzymes.

Methodology:

-

Sample Preparation: Mouse brain membrane proteomes are prepared by homogenization of brain tissue in a suitable buffer (e.g., Tris-HCl) followed by ultracentrifugation to pellet the membranes. The protein concentration of the membrane fraction is determined using a standard protein assay (e.g., BCA assay).

-

Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.

-

Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., MB064) is added to the samples and incubated for a specific duration (e.g., 15 minutes) to label the active DAGL enzymes that have not been inhibited by this compound.

-

Reaction Quenching and Sample Preparation for Electrophoresis: The labeling reaction is quenched by the addition of a denaturing loading buffer (e.g., Laemmli buffer) and heating.

-

Gel Electrophoresis and Imaging: The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled enzymes are visualized using a fluorescence gel scanner.

-

Data Analysis: The intensity of the fluorescent band corresponding to DAGL is quantified. The reduction in fluorescence intensity in the presence of this compound is used to determine the dose-dependent inhibition and calculate the IC50 value.

Competitive ABPP Workflow for this compound

Glycerol-Based Natural Substrate Assay

This assay directly measures the enzymatic activity of DAGL by quantifying the production of glycerol, a byproduct of the hydrolysis of its natural substrate, 2-arachidonoylglycerol.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human DAGL-α is used as the enzyme source. A dilution series of this compound is prepared in a suitable buffer.

-

Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the different concentrations of this compound (or vehicle) for a specified time to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the natural substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol.

-

Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set period, allowing for the enzymatic conversion of the substrate.

-

Detection of Glycerol: The amount of glycerol produced is measured using a commercially available fluorescence-based glycerol detection kit. This typically involves a series of coupled enzymatic reactions that result in a fluorescent product.

-

Data Analysis: The fluorescence signal is proportional to the amount of glycerol produced and thus to the DAGL activity. The inhibition of DAGL activity at different this compound concentrations is used to generate a dose-response curve and calculate the IC50 value.

Natural Substrate Assay Workflow

Signaling Pathway Context

This compound exerts its effects by inhibiting the biosynthesis of the endocannabinoid 2-AG. This signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), such as the metabotropic glutamate receptor (mGluR), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then converted to 2-AG by DAGL, the enzyme inhibited by this compound. 2-AG acts as a retrograde messenger, activating presynaptic cannabinoid receptor 1 (CB1), which in turn suppresses neurotransmitter release.

This compound's Role in the Endocannabinoid Signaling Pathway

Selectivity and Reversibility

A key feature of this compound is its high selectivity for DAGL over other endocannabinoid-related hydrolases, such as ABHD6.[1] This selectivity is crucial for attributing its pharmacological effects specifically to the inhibition of 2-AG biosynthesis. Furthermore, studies have demonstrated that this compound is a reversible inhibitor of DAGL-α.[1] This was shown by size exclusion chromatography, where the enzyme's activity was restored after the removal of this compound, in contrast to irreversible inhibitors.[1] The reversibility allows for more precise temporal control in experiments investigating the dynamics of the endocannabinoid system.

Conclusion

This compound is a well-characterized in vitro tool for the study of the endocannabinoid system. Its high potency, selectivity, and reversible nature of inhibition of DAGL make it a superior chemical probe compared to less selective or irreversible inhibitors. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the physiological and pathophysiological roles of 2-AG signaling.

References

LEI105: A Technical Whitepaper on Preliminary Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent and selective reversible inhibitor of diacylglycerol lipases α and β (DAGLα and DAGLβ), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGL activity, this compound effectively reduces the levels of 2-AG, a key signaling molecule in the endocannabinoid system. This targeted modulation of the endocannabinoid pathway presents a promising therapeutic strategy for a variety of pathological conditions. This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, focusing on its biochemical activity, cellular effects, and the underlying mechanism of action. While in vivo efficacy data in animal models of disease are not yet publicly available, the preclinical in vitro and cellular data strongly support its potential as a pharmacological tool and a lead compound for drug development.

Core Efficacy Data

The preliminary efficacy of this compound has been primarily established through a series of in vitro and cell-based assays demonstrating its potent and selective inhibition of DAGL enzymes and the subsequent functional consequences.

Table 1: In Vitro Inhibitory Activity of this compound against Diacylglycerol Lipases

| Target Enzyme | Assay Type | Substrate | pIC50 (Mean ± SEM) | Reference |

| Human DAGLα | Fluorescence-based | 1-stearoyl-2-arachidonoyl-sn-glycerol | 7.9 ± 0.08 (n=4) | [1] |

| Human DAGLα | Radiometric | 1-[¹⁴C]oleoyl-2-arachidonoyl-sn-glycerol | 6.6 (n=2) | [1] |

| Mouse DAGLα | Activity-Based Protein Profiling (ABPP) | MB064 (ABP) | 7.5 ± 0.07 (n=3) | [1] |

| Human DAGLβ | Activity-Based Protein Profiling (ABPP) | MB064 (ABP) | 7.3 ± 0.07 | [1] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Measured Effect | Concentration Dependence | Reference |

| Neuro2A (mouse neuroblastoma) | Targeted Lipidomics | Reduction of 2-AG levels | Concentration-dependent | [1] |

| Neuro2A (mouse neuroblastoma) | Targeted Lipidomics | No effect on anandamide levels | - | [1] |

| PC3 (human prostate cancer) | Targeted Lipidomics | Reduction of arachidonic acid levels | Yes | [1] |

Mechanism of Action: Modulation of the Endocannabinoid Signaling Pathway

This compound exerts its effects by directly inhibiting the activity of DAGLα and DAGLβ. These enzymes are critical for the "on-demand" synthesis of the endocannabinoid 2-AG from diacylglycerol (DAG) in the postsynaptic neuron. The synthesized 2-AG then acts as a retrograde messenger, traveling back to the presynaptic terminal to activate cannabinoid type 1 (CB1) receptors. This activation leads to a reduction in neurotransmitter release, thereby modulating synaptic transmission.

By inhibiting DAGL, this compound effectively dampens this retrograde signaling pathway by reducing the available 2-AG. This mechanism provides a precise way to modulate endocannabinoid tone in specific brain regions and physiological contexts where DAGL activity is prominent.

Caption: Mechanism of action of this compound in the endocannabinoid signaling pathway.

Experimental Protocols

Fluorescence-Based DAGLα Inhibition Assay

This real-time assay measures the conversion of the natural substrate 1-stearoyl-2-arachidonoyl-sn-glycerol to 2-AG by recombinant human DAGLα. The assay relies on a fluorescent probe that detects the product formation. This compound was pre-incubated with the enzyme before the addition of the substrate, and the fluorescence signal was monitored over time to determine the rate of inhibition. pIC50 values were calculated from concentration-response curves.[1]

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP was used to assess the potency and selectivity of this compound against endogenous DAGLα in mouse brain membrane proteome and human DAGLβ in cell lysates. This technique utilizes an activity-based probe (ABP), MB064, which covalently binds to the active site of DAGL enzymes. The proteome was pre-incubated with varying concentrations of this compound before the addition of the ABP. The degree of inhibition was quantified by measuring the reduction in probe labeling of the target enzyme via gel electrophoresis and fluorescence scanning. The high selectivity of this compound was demonstrated by the lack of inhibition of other serine hydrolases at concentrations that effectively block DAGL activity.[1]

Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).

Targeted Lipidomics

To confirm the cellular activity of this compound, targeted lipidomics was performed on Neuro2A and PC3 cells. Cells were treated with different concentrations of this compound. After treatment, lipids were extracted, and the levels of 2-AG, anandamide, and arachidonic acid were quantified using liquid chromatography-mass spectrometry (LC-MS). This method allowed for the direct measurement of the effect of DAGL inhibition on the levels of key endocannabinoids and their metabolites in a cellular context.[1]

Conclusion and Future Directions

The preliminary efficacy studies of this compound have robustly demonstrated its character as a potent, selective, and reversible inhibitor of DAGLα and DAGLβ. The in vitro and cellular data clearly indicate that this compound can effectively reduce the biosynthesis of the endocannabinoid 2-AG, a critical mediator of synaptic function. This mechanism of action holds significant therapeutic potential for neurological and inflammatory disorders where the endocannabinoid system is dysregulated.

The logical next step in the evaluation of this compound is to conduct in vivo efficacy studies in relevant animal models of disease, such as models of chronic pain, anxiety, and neuroinflammation. Such studies will be crucial to translate the promising preclinical biochemical and cellular findings into tangible therapeutic benefits. Furthermore, pharmacokinetic and toxicological studies will be necessary to establish a comprehensive safety and dosing profile for potential clinical development. The data presented in this whitepaper provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LEI105

Notice: Publicly available information on a compound designated "LEI105" is exceptionally limited. Extensive searches have revealed that this identifier primarily corresponds to a rifamycin derivative, specifically 4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV, which was investigated in the 1980s. There is no evidence of recent clinical development or substantial research on this compound under the identifier this compound in publicly accessible scientific literature or clinical trial registries. This guide, therefore, summarizes the sparse historical data available for this specific rifamycin derivative.

Overview

This compound, also referred to as L/105, is a semisynthetic derivative of rifamycin SV. Research from the early 1980s characterized it as a potent antibacterial agent with notably poor gastrointestinal absorption.[1][2] This property positioned it as a candidate for the treatment of intestinal infections, as the drug would be concentrated in the gut with minimal systemic exposure.

Pharmacokinetics

The core feature of this compound's pharmacokinetic profile is its limited systemic absorption after oral administration. The available data, derived from animal studies, is summarized below.

Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound

| Species | Dose | Administration Route | Key Findings | Reference |

| Rat | 100 mg/kg | Oral | - Practically no absorption observed.- No significant serum or tissue levels detected. | [1] |

| Dog | 25 mg/kg (single dose) | Oral | - No traces of the compound detected in the serum. | [1] |

| Dog | 10 mg/kg/day (8 days) | Oral | - No traces of the compound detected in the serum. | [1] |

Experimental Protocols

-

Animal Models: Studies were conducted in rats and dogs to assess the absorption and distribution of this compound.[1]

-

Drug Administration: The compound was administered orally.[1]

-

Sample Analysis: While specific analytical methods were not detailed in the accessible abstracts, techniques common for that era, such as high-performance liquid chromatography (HPLC), would have likely been used to measure drug concentrations in serum, tissues, urine, and feces.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is "practically not absorbed" from the gastrointestinal tract following oral administration in both rats and dogs.[1] This is a defining characteristic of the compound.

-

Distribution: Consistent with its poor absorption, no significant tissue levels of this compound were found in rats.[1]

-

Metabolism: The extent and pathways of metabolism for this compound are not described in the available literature.

-

Excretion: The primary route of elimination for this compound is through the feces. In rats, over 50% of the administered oral dose was recovered in the feces within 72 hours. Only trace amounts were found in the urine, further supporting the lack of systemic absorption.[1]

Logical Flow of this compound Pharmacokinetics

Caption: Oral administration and subsequent fecal elimination of this compound.

Pharmacodynamics

Detailed pharmacodynamic data for this compound, such as receptor binding affinities, IC50/EC50 values against specific bacterial enzymes, or mechanism of action studies, are not available in the public domain. As a rifamycin derivative, its antibacterial activity is presumed to occur through the inhibition of bacterial DNA-dependent RNA polymerase.

Table 2: Summary of Pharmacodynamic Information for this compound

| Parameter | Finding | Reference |

| Mechanism of Action | Presumed to be inhibition of bacterial DNA-dependent RNA polymerase. | Inferred from rifamycin class |

| In Vitro Activity | Described as "highly active" against bacteria. | [2] |

| In Vivo Efficacy | Potentially effective for intestinal infections due to high concentration in the gut. | [2] |

Experimental Protocols

The abstracts from the 1980s mention that the compounds were tested for antibacterial activity, but specific protocols such as minimum inhibitory concentration (MIC) assays were not detailed.[2]

Signaling Pathway (Hypothesized)

The mechanism of action for rifamycins is well-established. They bind to the β-subunit of bacterial DNA-dependent RNA polymerase, which in turn blocks the initiation of transcription, leading to bacterial cell death.

Caption: Hypothesized mechanism of action for this compound.

Conclusion

The available data on this compound (4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV) is dated and sparse. The primary characteristic of this compound is its poor systemic absorption, which makes it a potential candidate for treating gastrointestinal infections. However, without recent studies, its clinical relevance, detailed pharmacodynamic properties, and safety profile remain unknown. The information presented here is based on a small number of publications from the 1980s and should be interpreted with caution. Further research would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound according to modern standards.

References

- 1. The synthesis of 4-deoxypyrido[1',2'-1,2]imidazo[5,4-c]rifamycin SV derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Deoxypyrido[1',2':1,2]imidazo[5,4-c]rifamycin SV derivatives. A new series of semisynthetic rifamycins with high antibacterial activity and low gastroenteric absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility and Stability Testing of LEI105

An Essential Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive understanding of a drug candidate's solubility and stability is fundamental to its successful development. These physicochemical properties are critical determinants of a compound's bioavailability, manufacturability, and shelf-life. This technical guide provides a detailed overview of the core methodologies and data considerations for the solubility and stability testing of the investigational compound LEI105. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and executing robust experimental protocols and interpreting the resulting data.

I. Solubility Assessment of this compound

A drug's aqueous solubility is a crucial factor influencing its absorption and, consequently, its oral bioavailability. Poor solubility can lead to low and variable drug exposure, posing a significant challenge for formulation development.

Table 1: Representative Solubility Data for a Novel Compound

| Parameter | Method | Medium | Temperature (°C) | Solubility (µg/mL) | Remarks |

| Kinetic Solubility | High-Throughput Screening (e.g., Nephelometry) | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 5.2 | Initial rapid assessment. |

| Thermodynamic Solubility | Shake-Flask Method | Simulated Gastric Fluid (SGF), pH 1.2 | 37 | > 200 | Indicates good solubility in acidic conditions. |

| Thermodynamic Solubility | Shake-Flask Method | Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | 8.9 | Suggests pH-dependent solubility. |

| Formulated Solubility | In-situ analysis | 10% Solutol HS 15 in water | 25 | 150.7 | Demonstrates potential for solubility enhancement. |

Experimental Protocols for Solubility Determination

1. Kinetic Solubility Assay (High-Throughput Screening)

-

Principle: This method provides a rapid assessment of a compound's solubility by measuring the turbidity that results from its precipitation out of a solution.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Add a small aliquot of the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

The concentration at which precipitation is first observed is reported as the kinetic solubility.

-

2. Thermodynamic Solubility Assay (Shake-Flask Method)

-

Principle: This gold-standard method determines the equilibrium solubility of a compound in a specific medium.

-

Methodology:

-

Add an excess amount of solid this compound to a vial containing the desired aqueous medium (e.g., water, SGF, SIF).

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After incubation, filter or centrifuge the suspension to remove any undissolved solid.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

II. Stability Testing of this compound

Stability testing is crucial for determining a drug substance's shelf-life and identifying potential degradation products. These studies are performed under various environmental conditions to assess how the quality of the drug substance varies over time.

Table 2: Representative Stability Data for a Novel Compound

| Study Type | Condition | Duration | Assay (%) | Total Degradants (%) | Remarks |

| Solid-State (Long-Term) | 25°C / 60% RH | 12 Months | 99.5 | 0.45 | Stable under ambient conditions. |

| Solid-State (Accelerated) | 40°C / 75% RH | 6 Months | 98.2 | 1.75 | Minor degradation under stress. |

| Solution (Aqueous, pH 4) | 25°C | 2 Weeks | 99.1 | 0.85 | Relatively stable in acidic solution. |

| Solution (Aqueous, pH 9) | 25°C | 2 Weeks | 85.3 | 14.7 | Significant degradation in alkaline solution. |

| Photostability | ICH Q1B Option II | - | 92.1 | 7.8 | Potential for photodegradation. |

Experimental Protocols for Stability Testing

1. Solid-State Stability Studies

-

Principle: To evaluate the stability of the solid drug substance under defined temperature and humidity conditions.

-

Methodology:

-

Store accurately weighed samples of this compound in appropriate containers (e.g., glass vials) under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.

-

At specified time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples.

-

Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

-

2. Solution Stability Studies

-

Principle: To assess the stability of this compound in solution under various conditions, which is relevant for liquid formulation development and during manufacturing processes.

-

Methodology:

-

Prepare solutions of this compound in relevant solvents and buffers (e.g., aqueous buffers at different pH values, formulation vehicles).

-

Store the solutions at different temperatures (e.g., 5°C, 25°C, 40°C).

-

At predetermined time intervals, collect aliquots and analyze for assay and degradation products by HPLC.

-

3. Photostability Testing

-

Principle: To determine if the drug substance is sensitive to light exposure.

-

Methodology:

-

Expose solid or solution samples of this compound to a light source that meets the ICH Q1B guideline requirements (a combination of cool white fluorescent and near-ultraviolet lamps).

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the specified exposure period, analyze both the exposed and dark control samples for assay and degradation products.

-

III. Visualizing Experimental Workflows and Pathways

Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for characterizing the solubility and stability of a new chemical entity like this compound.

Caption: A streamlined workflow for the solubility and stability assessment of a novel compound.

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a kinase, for instance, the following diagram illustrates a simplified signaling cascade that it might modulate.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on Kinase B.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of the drug development process. While specific data for "this compound" is not publicly available, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive characterization of any novel drug candidate. Adherence to these principles will enable researchers to build a solid foundation of physicochemical data, thereby facilitating informed decision-making throughout the development lifecycle, from lead optimization to formulation design and regulatory submission.

The α-Ketoheterocycle LEI105 and its Analogues: A Deep Dive into Diacylglycerol Lipase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

The endocannabinoid system, a crucial regulator of numerous physiological processes, is modulated by the production of signaling lipids, prominent among them being 2-arachidonoylglycerol (2-AG). The primary enzyme responsible for the biosynthesis of 2-AG in the central nervous system is diacylglycerol lipase α (DAGLα). Its inhibition presents a promising therapeutic strategy for a range of pathological conditions, including neuroinflammation and metabolic disorders.[1][2][3] This technical guide provides a comprehensive review of the literature on LEI105, a potent and selective inhibitor of DAGLα, and its analogues, with a focus on their structure-activity relationships (SAR), experimental evaluation, and the underlying signaling pathways.

Quantitative Analysis of this compound Analogues

The exploration of α-ketoheterocycle-based inhibitors has yielded significant insights into the structural requirements for potent DAGLα inhibition. A systematic analysis of analogues of this compound, where modifications were made to the heterocyclic core, the acyl chain, and various substituent groups, has provided a clear picture of the SAR for this class of compounds.[1][2][3]

Table 1: Structure-Activity Relationship of the Heterocyclic Scaffold in this compound Analogues

| Heterocyclic Scaffold | pIC50 (DAGLα) |

| Oxazolo[4,5-b]pyridine | 7.9 |

| Benzoxazole | 7.2 |

| Oxazole | 6.8 |

| Thiazole | 6.5 |

| Imidazole | < 5.0 |

Data synthesized from Janssen et al. (2015).[1][2][3]

Table 2: Influence of Acyl Chain Length and Terminus on Inhibitory Potency

| Acyl Chain Characteristics | pIC50 (DAGLα) |

| C6-phenyl | 7.9 |

| C7-phenyl | 8.1 |

| C8-phenyl | 8.0 |

| C9-phenyl | 7.8 |

| C6-alkyl | 6.5 |

| C8-alkyl | 6.7 |

Data synthesized from Janssen et al. (2015).[1][2][3]

Table 3: Effect of Substituents on the Oxazole Ring

| Substituent at meta-position | pIC50 (DAGLα) |

| -H | 7.9 |

| -F | 8.1 |

| -Cl | 8.2 |

| -Br | 8.2 |

| -CH3 | 7.7 |

Data synthesized from Janssen et al. (2015).[1][2][3]

Key Experimental Protocols

The characterization of this compound and its analogues has been underpinned by robust biochemical assays. The following sections detail the methodologies for the synthesis of the α-ketoheterocycle core and the subsequent biological evaluation of these compounds.

General Synthesis of α-Ketoheterocycles

The synthesis of the α-ketoheterocycle inhibitors generally involves a multi-step process. A key step is the coupling of a heterocyclic carboxylic acid with a suitable acyl chain precursor.

Step 1: Activation of the Heterocyclic Carboxylic Acid The heterocyclic carboxylic acid (e.g., oxazolo[4,5-b]pyridine-2-carboxylic acid) is activated to form a more reactive species. This is typically achieved by converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane (DCM) at room temperature.

Step 2: Grignard Reagent Formation In a separate flask, a Grignard reagent is prepared from the corresponding alkyl or arylalkyl halide (e.g., 1-bromo-6-phenylhexane) by reacting it with magnesium turnings in a dry ether solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

Step 3: Coupling Reaction The activated heterocyclic carboxylic acid is then reacted with the prepared Grignard reagent at low temperatures (typically -78 °C) to form the desired α-ketoheterocycle. The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, and the product is extracted and purified using column chromatography.

DAGLα Activity Assay

The inhibitory potency of the synthesized compounds against DAGLα is determined using a colorimetric assay.[1]

Materials:

-

Recombinant human DAGLα

-

Diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM EDTA)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Test compounds (this compound analogues) dissolved in DMSO

Procedure:

-

The test compounds are serially diluted in DMSO and pre-incubated with the recombinant DAGLα in the assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37 °C).

-

The enzymatic reaction is initiated by the addition of the diacylglycerol substrate.

-

The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37 °C.

-

The reaction is stopped, and the amount of free thiol produced from the hydrolysis of the substrate is quantified by adding DTNB. The resulting colorimetric change is measured using a plate reader at a wavelength of 412 nm.

-

The percentage of inhibition is calculated relative to a control reaction containing only DMSO. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

Visualizing the Molecular Landscape

To better understand the context of this compound's action and the experimental approaches to its study, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: Biosynthesis pathway of 2-AG and the inhibitory action of this compound.

Caption: General workflow for the synthesis and evaluation of this compound analogues.

References

- 1. Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Analysis of Structure-Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

Methodological & Application

Application Notes and Protocols for LEI105 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent and reversible inhibitor of diacylglycerol lipase alpha (DAGL-α), a key enzyme in the endocannabinoid system responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Dysregulation of the endocannabinoid system has been implicated in various pathological conditions, making DAGL-α an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on DAGL-α activity and downstream signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound on DAGL-α has been characterized in both biochemical and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (pIC50) values.

| Assay Type | Target | Substrate | pIC50 (n) | Reference |

| Real-time fluorescence-based assay | Recombinant human DAGL-α | 1-stearoyl-2-arachidonoyl-sn-glycerol | 7.9 ± 0.08 (4) | [1] |

| Radiometric assay | Recombinant human DAGL-α | 1-[14C]oleoyl-2-arachidonoyl-sn-glycerol | 6.6 (2) | [1] |

| Competitive Activity-Based Protein Profiling | Mouse brain membrane proteome DAGL-α | MB064 (fluorescent probe) | 7.5 ± 0.07 (3) | [1] |

Signaling Pathway

This compound exerts its effects by inhibiting DAGL-α, which is a central node in the endocannabinoid signaling pathway. The following diagram illustrates the simplified signaling cascade affected by this compound.

Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on DAGL-α.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing cells suitable for studying the effects of this compound. Specific cell lines (e.g., HEK293T overexpressing DAGL-α, neuronal cell lines) should be chosen based on the experimental objectives.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Aspirate old media from a confluent flask of cells.

-

Wash the cells with PBS.

-

Add Trypsin-EDTA and incubate for 2-5 minutes to detach the cells.

-

Neutralize trypsin with complete media (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

-

Centrifuge the cell suspension and resuspend the pellet in fresh complete media.

-

Count the cells and seed them into new culture vessels at the desired density.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the culture medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

-

Protocol 2: In Vitro Inhibition of DAGL-α in Cultured Cells

This protocol outlines a method to assess the inhibitory effect of this compound on endogenous or overexpressed DAGL-α activity in a cellular context.

Materials:

-

Cultured cells (e.g., HEK293T-hDAGL-α) seeded in appropriate plates

-

This compound stock solution (in DMSO)

-

Opti-MEM or serum-free medium

-

Cell lysis buffer

-

2-AG measurement kit (e.g., ELISA or LC-MS/MS based)

-

Plate reader or LC-MS/MS instrument

Procedure:

-

Cell Plating: Seed cells in a 24-well plate at a density that will result in ~90% confluency on the day of the experiment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free media. Include a vehicle control (DMSO).

-

Aspirate the culture medium and wash the cells with PBS.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Incubate for the desired pre-treatment time (e.g., 30 minutes).

-

-

Stimulation (Optional): If studying stimulated 2-AG production, add a stimulus (e.g., a GPCR agonist) to the wells and incubate for the appropriate time.

-

Cell Lysis and 2-AG Measurement:

-

Aspirate the medium and wash the cells with cold PBS.

-

Lyse the cells according to the manufacturer's protocol for the 2-AG measurement kit.

-

Measure the 2-AG levels using the appropriate detection method.

-

-

Data Analysis: Normalize the 2-AG levels to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing the efficacy of this compound in a cell-based assay.

Caption: General experimental workflow for assessing this compound activity in cell culture.

Drug Development Applications

This compound serves as a valuable research tool and a potential starting point for the development of therapeutics targeting the endocannabinoid system. Its application in cell culture models is a critical step in the drug discovery pipeline.[2][3]

-

Target Validation: Cellular assays using this compound can help validate DAGL-α as a therapeutic target for various diseases.

-

Lead Optimization: The protocols described can be adapted to screen and characterize other potential DAGL-α inhibitors, aiding in the identification of compounds with improved potency and selectivity.

-

Mechanism of Action Studies: By inhibiting 2-AG production, this compound can be used to dissect the downstream consequences of endocannabinoid signaling in different cell types and disease models.

These protocols and application notes provide a framework for the utilization of this compound in cell culture experiments. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and cell systems.

References

Application Note & Protocols: Analytical Methods for LEI105 Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of analytical methods for the quantification of LEI105, a novel small molecule inhibitor of the hypothetical Kinase-X (KX) signaling pathway. Accurate and robust quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies throughout the drug development pipeline. This application note details three distinct methodologies for this compound quantification: a high-sensitivity LC-MS/MS method for plasma and tissue samples, a competitive ELISA for high-throughput screening, and a high-content imaging-based Cellular Thermal Shift Assay (CETSA) for measuring target engagement in a cellular context.

This compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[1][2][3] This section provides a detailed protocol for the analysis of this compound in human plasma.

Experimental Protocol

1.1.1. Materials and Reagents

-

This compound reference standard

-

This compound-d4 (internal standard, IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

1.1.2. Sample Preparation: Solid Phase Extraction (SPE) Solid-phase extraction is employed to remove matrix components and concentrate the analyte, thereby enhancing sensitivity and selectivity.[4][5]

-

Spike: To 100 µL of human plasma, add 10 µL of this compound-d4 internal standard (100 ng/mL in 50% MeOH). For calibration standards and quality controls (QCs), add 10 µL of the corresponding this compound working solution. For blank samples, add 10 µL of 50% MeOH.

-

Vortex: Gently vortex the samples for 10 seconds.

-

Condition SPE Plate: Condition a mixed-mode SPE plate with 1 mL of MeOH followed by 1 mL of water.

-

Load: Load the plasma samples onto the SPE plate.

-

Wash: Wash the plate with 1 mL of 5% MeOH in water, followed by 1 mL of 20% MeOH in water.

-

Elute: Elute this compound and the IS with 500 µL of 5% formic acid in ACN.

-

Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water: 5% ACN with 0.1% FA).

LC-MS/MS Instrumental Conditions

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: 450.2 -> 250.1 (Quantifier), 450.2 -> 180.1 (Qualifier)

-

This compound-d4: 454.2 -> 254.1

-

Data Presentation: Method Validation Summary

The method was validated according to FDA guidelines for bioanalytical method validation.[6][7][8]

| Parameter | Result | Acceptance Criteria |

| Linear Range | 0.1 - 100 ng/mL | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Accuracy: ±20%, Precision: ≤20% |

| Accuracy (QCs) | 95.2% - 103.5% | ±15% of nominal value |

| Precision (QCs) | 3.4% - 8.1% (CV) | ≤15% |

| Matrix Effect | 1.05 (normalized to IS) | CV ≤ 15% |

| Recovery | > 85% | Consistent and reproducible |

| Stability (Freeze-Thaw, 3 cycles) | 96.8% of nominal | ±15% of nominal |

| Stability (Short-term, 24h at RT) | 98.2% of nominal | ±15% of nominal |

Workflow Diagram

This compound Quantification by Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method for the high-throughput quantification of this compound, particularly in early drug discovery for screening purposes.[9] This format is ideal for small molecules as they only possess a single antigenic determinant.[9]

Experimental Protocol

2.1.1. Materials and Reagents

-

Anti-LEI105 monoclonal antibody

-

This compound-HRP conjugate

-

96-well microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay buffer (PBS with 1% BSA)

2.1.2. Assay Procedure

-

Standard/Sample Preparation: Prepare a serial dilution of this compound standards in the assay buffer. Dilute unknown samples to fall within the linear range of the assay.

-

Antibody Incubation: Add 50 µL of the anti-LEI105 monoclonal antibody to each well and incubate for 1 hour at 37°C.

-

Wash: Wash the plate 3 times with wash buffer.

-

Competitive Reaction: Add 50 µL of this compound standards or samples and 50 µL of this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.

-

Wash: Wash the plate 5 times with wash buffer.

-

Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Read Plate: Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Assay Performance

| Parameter | Result |

| Assay Range | 1 - 500 ng/mL |

| IC50 | ~25 ng/mL |

| Lower Limit of Detection (LLOD) | 1 ng/mL |

| Intra-assay Precision | < 10% (CV) |

| Inter-assay Precision | < 15% (CV) |

Workflow Diagram

This compound Target Engagement by High-Content Imaging (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the engagement of a drug with its target in a cellular environment.[10][11][12] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be quantified using high-content imaging.[10][11]

Experimental Protocol

3.1.1. Materials and Reagents

-

MCF-7 cells (or other relevant cell line)

-

Anti-KX primary antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

Hoechst 33342 (for nuclear staining)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

3.1.2. Assay Procedure

-

Cell Culture: Seed MCF-7 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a dose-response of this compound or vehicle control for 1 hour at 37°C.

-

Heat Shock: Place the plate in a thermal cycler and heat to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Fix and Permeabilize: Fix the cells with 4% PFA for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 3% BSA in PBS for 1 hour.

-

Antibody Staining: Incubate with anti-KX primary antibody overnight at 4°C, followed by the fluorescently labeled secondary antibody and Hoechst for 1 hour at room temperature.

-

Imaging: Acquire images using a high-content imaging system.

Data Presentation: Isothermal Dose-Response

At a fixed temperature (e.g., 58°C), the concentration of this compound required to stabilize 50% of the KX protein (EC50) can be determined.

| Parameter | Result |

| Temperature of Aggregation (Tagg) - Vehicle | 54°C |

| Temperature of Aggregation (Tagg) - 10 µM this compound | 62°C |

| Thermal Shift (ΔTagg) | 8°C |

| Isothermal EC50 (at 58°C) | 1.2 µM |

Signaling Pathway and Experimental Logic

This compound is hypothesized to inhibit the KX signaling pathway, which is involved in cell proliferation. By binding to KX, this compound stabilizes it against thermal denaturation.

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound across various stages of drug development. The LC-MS/MS method offers the highest sensitivity and selectivity for PK studies. The competitive ELISA provides a high-throughput solution for screening applications. Finally, the high-content imaging-based CETSA allows for the direct measurement of target engagement in a cellular context, providing crucial PD information. The selection of the appropriate method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput.

References

- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. rsc.org [rsc.org]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. tecan.com [tecan.com]

- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 8. fda.gov [fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Using High Content Imaging to Quantify Target Engagement in Adherent Cells [jove.com]

- 11. Using High Content Imaging to Quantify Target Engagement in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for LEI105 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent and selective reversible inhibitor of diacylglycerol lipases alpha (DAGLα) and beta (DAGLβ).[1][2] These enzymes are key to the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in the central nervous system and peripheral tissues.[1][2] Western blot analysis is a powerful technique to investigate the effects of this compound on the expression levels of DAGLα, DAGLβ, and other proteins within the endocannabinoid signaling pathway. This document provides a detailed protocol for the use of this compound in conjunction with Western blot analysis to study its impact on cellular signaling.

Data Presentation

The following table summarizes key quantitative data for DAGLα and DAGLβ relevant to Western blot analysis.

| Parameter | DAGLα | DAGLβ |

| Alternate Names | C11orf11, DAGL(ALPHA), DAGLALPHA, NSDDR, sn1-specific diacylglycerol lipase alpha | DAGLB, DAGLBETA, DAGL-beta, DGL-beta, FLJ33624, FLJ33909, KCCR13L |

| Molecular Weight | ~120 kDa | ~70 kDa |

| This compound IC₅₀ | ~32 nM | ~32 nM[1] |

| Recommended this compound Treatment Concentration | 0.5 µM - 10 µM | 0.5 µM - 10 µM |

| Recommended this compound Treatment Time | 1 - 4 hours | 1 - 4 hours |

| Positive Control Tissues/Cells | Adult brain (hippocampus, cerebellum), HEK293T cells overexpressing DAGLα | Macrophages, PC3 cells, intrahepatic cholangiocarcinoma (ICC) cell lines (e.g., RBE, QBC939), human placenta, HEK293T cells overexpressing DAGLβ[3][4] |

| Negative Control | DAGLα knockout/siRNA knockdown cells or tissues | DAGLβ knockout/siRNA knockdown cells or tissues[5] |

Signaling Pathway

The diagram below illustrates the role of DAGLα and DAGLβ in the endocannabinoid signaling pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the effect of this compound using Western blot analysis.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Seed the appropriate cell line (e.g., Neuro2A, PC3, or HEK293T overexpressing DAGLα/β) in culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 4 hours) at 37°C in a humidified incubator with 5% CO₂.

Sample Preparation

-

Cell Lysis:

-

Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

-

-

Sample Preparation for Gel Loading:

-

To an aliquot of each protein sample, add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Centrifuge briefly to pellet any debris.

-

Western Blot Protocol

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein (~120 kDa for DAGLα and ~70 kDa for DAGLβ).

-

Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by observing the pre-stained protein ladder on the membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-DAGLα or anti-DAGLβ) in the blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. Compare the normalized intensities between this compound-treated and vehicle-treated samples.

-

Conclusion

This application note provides a comprehensive guide for utilizing this compound as a tool to investigate the endocannabinoid system through Western blot analysis. By following these detailed protocols, researchers can effectively assess the impact of DAGL inhibition on protein expression and downstream signaling events, thereby advancing our understanding of endocannabinoid pharmacology and its therapeutic potential.

References

- 1. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAGLβ is the principal synthesizing enzyme of 2-AG and promotes aggressive phenotype of intrahepatic cholangiocarcinoma via AP-1/DAGLβ/miR4516 feedforward circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haematologica.org [haematologica.org]

Application Notes and Protocols for High-Throughput Screening of LEI105, a Diacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent, selective, and reversible inhibitor of diacylglycerol lipases alpha and beta (DAGLα and DAGLβ), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting DAGL, this compound effectively reduces the levels of 2-AG, a key signaling molecule in the endocannabinoid system.[2] This system is critically involved in a multitude of physiological processes, including neurotransmission, inflammation, and pain perception, making DAGL an attractive therapeutic target for various disorders.[3][4] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel DAGL inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns and outlines methodologies to identify and characterize new DAGL inhibitors.

Mechanism of Action and Signaling Pathway

This compound acts by reversibly inhibiting the catalytic activity of DAGLα and DAGLβ. These enzymes are responsible for hydrolyzing diacylglycerol (DAG) to produce 2-AG and a free fatty acid. 2-AG then acts as a retrograde messenger, binding to and activating cannabinoid receptors (CB1 and CB2) on presynaptic neurons.[4] This activation leads to the modulation of neurotransmitter release, thereby influencing synaptic plasticity and various downstream signaling cascades.[4][5]

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound against human DAGLα and DAGLβ has been determined using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Human DAGL Isoforms

| Parameter | DAGLα | DAGLβ | Assay Method | Reference |

| pIC50 | 7.9 ± 0.08 | 7.3 ± 0.07 | Competitive ABPP | [2] |

| IC50 (nM) | 13 | 50 | Competitive ABPP | [2] |

ABPP: Activity-Based Protein Profiling

Table 2: Cellular Activity of this compound in Neuro2A Cells

| Parameter | Effect | Assay Method | Reference |

| 2-AG Levels | Concentration-dependent reduction | Targeted Lipidomics | [2] |

| Anandamide (AEA) Levels | Unaffected | Targeted Lipidomics | [2] |

These data demonstrate the high potency and selectivity of this compound for DAGL enzymes.

Experimental Protocols

High-Throughput Fluorescence-Based Assay for DAGL Inhibitor Screening

This protocol is adapted from established fluorescence-based assays for lipases and can be used for the primary screening of large compound libraries to identify potential DAGL inhibitors.[6][7]

Principle:

This assay utilizes a fluorogenic substrate that is cleaved by DAGL to release a fluorescent product. The increase in fluorescence intensity is directly proportional to the enzyme activity. Inhibitors of DAGL will reduce the rate of fluorescence generation.

Materials:

-

Recombinant human DAGLα or DAGLβ

-

Fluorogenic lipase substrate (e.g., a derivative of 4-methylumbelliferone)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2

-

This compound (as a positive control)

-

Test compounds dissolved in DMSO

-

384-well black, clear-bottom assay plates

-

Fluorescence plate reader

Protocol:

-

Compound Plating: Dispense 100 nL of test compounds and controls (this compound, DMSO) into the wells of a 384-well plate.

-

Enzyme Preparation: Dilute the recombinant DAGL enzyme to the desired concentration in cold Assay Buffer.

-

Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well of the assay plate.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Preparation: Prepare the fluorogenic substrate solution in Assay Buffer.

-

Reaction Initiation: Add 10 µL of the substrate solution to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths will depend on the specific fluorogenic substrate used).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound relative to the DMSO control.

Competitive Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity

This protocol is a powerful secondary assay to confirm target engagement and assess the selectivity of hit compounds from the primary screen.[8][9]

Principle:

Competitive ABPP utilizes a fluorescently-tagged or biotinylated activity-based probe (ABP) that covalently binds to the active site of DAGL. Pre-incubation with an inhibitor like this compound will block the binding of the ABP, leading to a decrease in the fluorescent or biotin signal associated with DAGL.

Materials:

-

Cell lysates or membrane preparations containing active DAGL

-

DAGL-specific activity-based probe (e.g., a fluorescently labeled piperidinyl-urea-based probe)

-

This compound (as a positive control)

-

Hit compounds from primary screen

-

SDS-PAGE gels

-

In-gel fluorescence scanner or streptavidin-HRP for western blotting

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors

Protocol:

-

Proteome Preparation: Prepare cell or tissue lysates in Lysis Buffer. Determine the protein concentration.

-

Inhibitor Incubation: In microcentrifuge tubes, pre-incubate 50 µg of proteome with varying concentrations of the hit compound or this compound for 30 minutes at 37°C.

-

Probe Labeling: Add the DAGL-specific ABP to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.

-

Reaction Quenching: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Detection:

-

Fluorescent Probe: Visualize the labeled proteins directly using an in-gel fluorescence scanner.

-

Biotinylated Probe: Transfer the proteins to a PVDF membrane, probe with streptavidin-HRP, and detect using chemiluminescence.

-

-

Data Analysis: Quantify the band intensity corresponding to DAGL. A decrease in signal intensity in the presence of the inhibitor indicates target engagement. The IC50 can be determined by plotting the signal intensity against the inhibitor concentration.

Cellular Assay for 2-AG Quantification

This tertiary assay validates the activity of hit compounds in a cellular context by measuring their effect on the endogenous substrate of DAGL.[2]

Principle:

Cells that endogenously express DAGL are treated with the inhibitor. The cellular levels of 2-AG are then quantified using liquid chromatography-mass spectrometry (LC-MS). A potent and cell-permeable inhibitor will cause a significant reduction in 2-AG levels.

Materials:

-

Neuro2A or other suitable cell line expressing DAGL

-

Cell culture medium and supplements

-